k-Strophanthin-alpha
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Overview
Description
k-Strophanthin-alpha is a cardiac glycoside found in the seeds of the Strophanthus kombé plant and the lily Convallaria. It is a cardenolide, a type of steroid that has a specific effect on the heart. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cardiac muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of k-Strophanthin-alpha involves the extraction of the compound from the seeds of Strophanthus kombé. The process typically includes the following steps:
Extraction: The seeds are ground and subjected to solvent extraction using alcohol or other suitable solvents.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: k-Strophanthin-alpha undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
k-Strophanthin-alpha has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure and function of cardiac glycosides.
Biology: Researchers use it to investigate the role of sodium-potassium ATPase in cellular processes.
Medicine: this compound is studied for its potential therapeutic effects in treating heart conditions such as congestive heart failure and arrhythmias.
Industry: It is used in the development of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
k-Strophanthin-alpha exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac muscle contraction, making this compound a potent cardiotonic agent .
Comparison with Similar Compounds
Ouabain: Another cardiac glycoside with a similar mechanism of action.
Digitalis: A well-known cardiac glycoside used in the treatment of heart conditions.
Uniqueness: k-Strophanthin-alpha is unique due to its specific binding affinity and potency in inhibiting sodium-potassium ATPase. Its rapid onset of action and shorter half-life compared to other cardiac glycosides make it particularly useful in acute settings .
Properties
Molecular Formula |
C30H44O9 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22+,23+,25+,26-,27-,28+,29+,30+/m1/s1 |
InChI Key |
XQCGNURMLWFQJR-JHVHLWGGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Origin of Product |
United States |
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